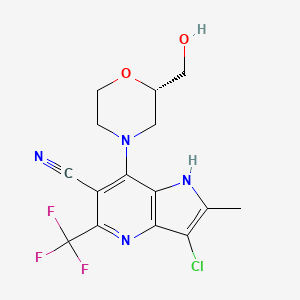
PF-06869206
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PF-06869206 是一种选择性抑制钠-磷酸盐共转运蛋白 NaPi2a (SLC34A1) 的化合物。 该化合物已被证明能有效减少人近端肾小管细胞对磷酸盐的摄取,并具有治疗高磷血症疾病(如慢性肾脏病)的潜在治疗应用 .
准备方法
合成路线和反应条件
PF-06869206 通过一系列化学反应合成,包括形成吡咯并[3,2-b]吡啶核心。关键步骤包括:
- 形成吡咯并[3,2-b]吡啶环系。
- 引入三氟甲基。
- 添加吗啉基。
- 最终的氯化和羟甲基化步骤 .
工业生产方法
This compound 的工业生产涉及优化合成路线以进行大规模生产。 这包括确保最终产品的产率和纯度,以及实施经济高效且环境友好的工艺 .
化学反应分析
反应类型
PF-06869206 经历各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 可以进行还原反应以修饰化合物中存在的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
主要生成产物
这些反应生成的主要产物包括 this compound 的各种具有修饰官能团的衍生物,这些衍生物可用于进一步研究和开发 .
科学研究应用
PF-06869206 具有广泛的科学研究应用,包括:
化学: 用作研究钠-磷酸盐共转运蛋白及其在磷酸盐稳态中的作用的工具化合物。
生物学: 研究其对磷酸盐代谢的影响及其治疗高磷血症疾病的潜力。
医学: 治疗慢性肾脏病和其他与磷酸盐失衡相关的疾病的潜在治疗应用。
工业: 用于开发针对钠-磷酸盐共转运蛋白的新药.
作用机制
PF-06869206 通过选择性抑制钠-磷酸盐共转运蛋白 NaPi2a 发挥作用。这种抑制减少了近端肾小管对磷酸盐的重吸收,导致尿磷酸盐排泄增加和血浆磷酸盐水平降低。 该化合物的分子靶标包括 NaPi2a 转运蛋白,其途径涉及通过与甲状旁腺激素和成纤维细胞生长因子 23 的相互作用调节磷酸盐稳态 .
相似化合物的比较
类似化合物
膦酰甲酸: 钠-磷酸盐共转运蛋白的非选择性抑制剂。
PF-06748962: 另一种选择性抑制钠-磷酸盐共转运蛋白,具有类似的特性
独特性
PF-06869206 的独特之处在于其对 NaPi2a 转运蛋白的高选择性,这使其成为研究磷酸盐稳态和开发针对高磷血症疾病的靶向疗法的宝贵工具 .
属性
IUPAC Name |
3-chloro-7-[(2S)-2-(hydroxymethyl)morpholin-4-yl]-2-methyl-5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClF3N4O2/c1-7-10(16)11-12(21-7)13(23-2-3-25-8(5-23)6-24)9(4-20)14(22-11)15(17,18)19/h8,21,24H,2-3,5-6H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFQBBCQZKVZJN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCOC(C3)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1)C(=C(C(=N2)C(F)(F)F)C#N)N3CCO[C@@H](C3)CO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClF3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

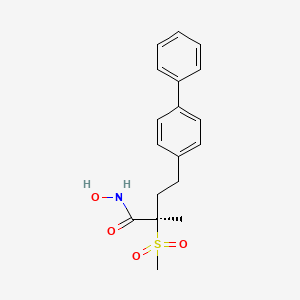
![[4-[2-carbamoyl-5-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]anilino]cyclohexyl] 2-aminoacetate;methanesulfonic acid](/img/structure/B609942.png)

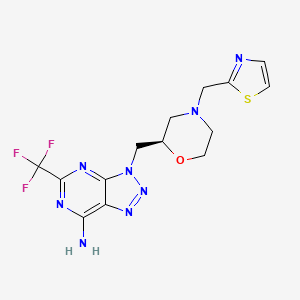
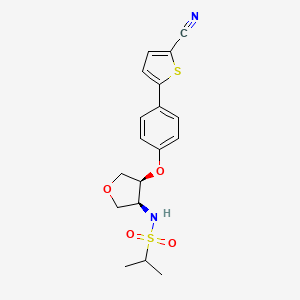
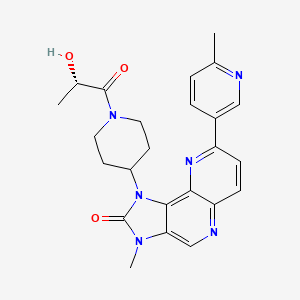
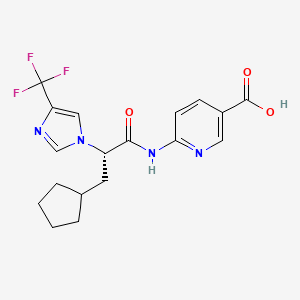
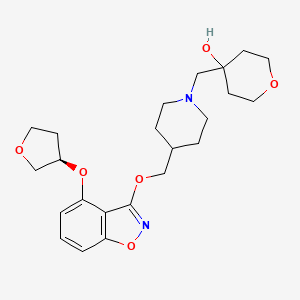
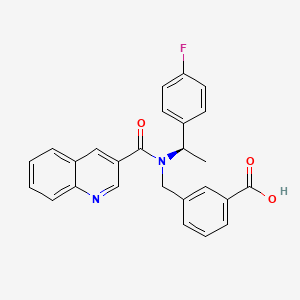
![1'-(2-methyl-3H-benzimidazole-5-carbonyl)-1-propan-2-ylspiro[4,6-dihydroindazole-5,4'-piperidine]-7-one](/img/structure/B609954.png)
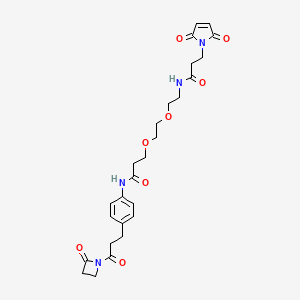
![4-[3-(4-Fluorophenyl)-1-Methyl-1h-Pyrazol-4-Yl]-6-Methyl-6,7-Dihydro-5h-Pyrrolo[3,4-B]pyridin-5-One](/img/structure/B609957.png)
